1-(Pyridazin-3-yl)piperidin-4-ol
Overview
Description
1-(Pyridazin-3-yl)piperidin-4-ol is a heterocyclic compound that features a pyridazine ring fused to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-(Pyridazin-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . When the CCR5 receptor is blocked, cells cannot become infected with macrophagetropic (R5) HIV-1 strains in vitro .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it is bioavailable and can reach its target site to exert its effects .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This leads to potential treatment outcomes for HIV-1 infections .
Biochemical Analysis
Biochemical Properties
1-(Pyridazin-3-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor, which is essential for HIV-1 entry into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving HIV-1, the compound has shown to block the CCR5 receptor, thereby preventing the virus from entering and infecting cells . This blockade not only inhibits viral entry but also affects downstream signaling pathways associated with CCR5, leading to altered gene expression and cellular responses. Additionally, the compound has been evaluated for its potential anti-inflammatory and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring it in place and inhibiting its function . This inhibition prevents the receptor from facilitating HIV-1 entry into cells. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on the CCR5 receptor over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy and safety profile. Additionally, the compound’s impact on metabolic flux and metabolite levels has been a subject of investigation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its therapeutic potential and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, such as the CCR5 receptor on the cell membrane. The subcellular localization of the compound also influences its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridazine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Pyridazin-3-yl)piperidin-4-one.
Reduction: Formation of partially or fully hydrogenated pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Piperidine: A related compound with a simpler structure, widely used in medicinal chemistry.
Uniqueness: 1-(Pyridazin-3-yl)piperidin-4-ol is unique due to the combination of the pyridazine and piperidine rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-3-6-12(7-4-8)9-2-1-5-10-11-9/h1-2,5,8,13H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRQICJWNOGCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303849 | |
Record name | 1-(3-Pyridazinyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217272-21-3 | |
Record name | 1-(3-Pyridazinyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217272-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridazinyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-3-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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